

Early Discoveries in Pimelic Acid Research: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pimelate*

Cat. No.: *B1236862*

[Get Quote](#)

Abstract

Pimelic acid, a seven-carbon dicarboxylic acid, has a rich history intertwined with the development of organic synthesis and the elucidation of fundamental biochemical pathways. This technical guide provides an in-depth exploration of the early discoveries in pimelic acid research, tailored for researchers, scientists, and drug development professionals. It covers the initial isolation and synthesis of pimelic acid, detailing key experimental protocols from the 19th and early 20th centuries. Furthermore, this document summarizes early quantitative data on its physicochemical properties and explores its seminal role as a growth factor for *Corynebacterium diphtheriae* and as a crucial precursor in the biosynthesis of biotin and lysine. All quantitative data is presented in structured tables, and key experimental workflows and biosynthetic pathways are visualized using Graphviz diagrams to facilitate a comprehensive understanding of these foundational studies.

Introduction

Pimelic acid (heptanedioic acid) was first synthesized in the mid-19th century during a period of intense investigation into the structure and synthesis of long-chain dicarboxylic acids.^[1] While the exact moment of its discovery is somewhat obscure in the historical chemical literature, its preparation was reported through various oxidative degradation methods.^[1] One of the earliest documented isolations was by Gantner in 1884, who obtained it as a product from the oxidation of ricinoleic acid derived from castor oil. The name "pimelic" is derived from the Greek word pimele, meaning fat, alluding to its discovery from oxidized fats.

Early research into pimelic acid was not confined to synthetic chemistry. In 1937, Mueller identified pimelic acid as an essential growth stimulant for *Corynebacterium diphtheriae*, the bacterium responsible for diphtheria. This discovery marked a significant milestone in understanding bacterial nutrition and metabolism. Subsequent research further solidified the biological importance of pimelic acid by identifying it as a key precursor in the biosynthetic pathways of the essential amino acid lysine and the vitamin biotin.

This guide aims to provide a detailed technical overview of these early discoveries, presenting the foundational knowledge upon which modern research on pimelic acid and its derivatives is built.

Physicochemical Properties of Pimelic Acid

Early investigations into pimelic acid focused on characterizing its fundamental physical and chemical properties. The data from these pioneering studies are summarized in the tables below.

Table 1: Physical Properties of Pimelic Acid from Early Literature

Property	Value	Reference(s)
Molecular Formula	$C_7H_{12}O_4$	[2]
Molar Mass	160.17 g/mol	[2]
Appearance	White crystalline solid	[1]
Melting Point	103-105 °C	[2]
Boiling Point	Decomposes	[2]
Density	1.28 g/cm ³	[2]

Table 2: Solubility of Pimelic Acid in Water and Ethanol at Various Temperatures

Temperature (°C)	Solubility in Water (g/L)	Solubility in Ethanol (mole fraction)	Reference(s)
13	25	-	[3]
20	50	-	[4]
20	-	0.045	[5]
30	-	0.058	[5]
40	-	0.074	[5]

Table 3: Acidity of Pimelic Acid

Dissociation Constant	Value (at 25 °C)	Reference(s)
pKa ₁	4.71	[2]
pKa ₂	5.58	[2]

Early Synthetic Methods and Experimental Protocols

Several methods for the synthesis of pimelic acid were developed in the late 19th and early 20th centuries. These early protocols laid the groundwork for the production of this important dicarboxylic acid.

Synthesis from Cyclohexanone

One of the classical routes to pimelic acid involves the ring-opening of a cyclohexanone derivative. A detailed protocol for this synthesis was published in *Organic Syntheses*.

Experimental Protocol: Synthesis of Pimelic Acid from Cyclohexanone

This procedure involves the reaction of cyclohexanone with ethyl oxalate to form ethyl 2-ketocyclohexylglyoxalate, which is then pyrolyzed to ethyl 2-ketohexahydrobenzoate. Subsequent alkaline hydrolysis yields pimelic acid.

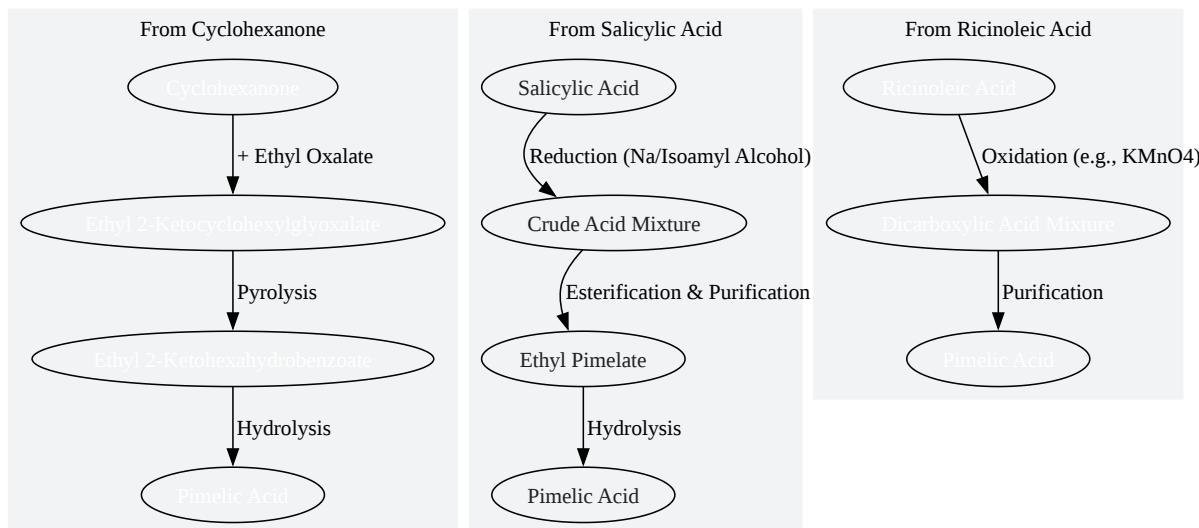
- Step 1: Preparation of Ethyl 2-Ketocyclohexylglyoxalate. A solution of sodium ethoxide is prepared by adding 46 g of sodium to 600 cc of anhydrous ethyl alcohol. The solution is cooled to 10°C, and a mixture of 196 g of cyclohexanone and 292 g of ethyl oxalate is added. The mixture is stirred for several hours and then decomposed with dilute sulfuric acid. The resulting oily product is extracted with benzene.
- Step 2: Pyrolysis to Ethyl 2-Ketohexahydrobenzoate. The crude ethyl 2-ketocyclohexylglyoxalate is distilled at 40 mm pressure with a bath temperature of 165–175°C to yield ethyl 2-ketohexahydrobenzoate.
- Step 3: Hydrolysis to Pimelic Acid. 100 g of ethyl 2-ketohexahydrobenzoate is added to a solution of 100 g of sodium hydroxide in 300 cc of anhydrous methyl alcohol and heated. The mixture is then diluted with water, and the methyl alcohol is distilled off. The residual aqueous solution is acidified with concentrated hydrochloric acid, and the precipitated pimelic acid is collected by filtration and recrystallized from boiling water. The final product has a melting point of 103.5–104°C, with a yield of 65–73 g.

Synthesis from Salicylic Acid

Another early and widely cited method is the reduction of salicylic acid using sodium and isoamyl alcohol. This procedure was also detailed in *Organic Syntheses*.

Experimental Protocol: Synthesis of Pimelic Acid from Salicylic Acid

- Step 1: Reduction of Salicylic Acid. 240 g of clean sodium is added to 400 cc of freshly distilled isoamyl alcohol heated to 90–100°C. A solution of 100 g of salicylic acid in 2 L of isoamyl alcohol is then added over approximately 80 minutes while the alcohol is boiling vigorously.
- Step 2: Work-up and Isolation. After the sodium has completely dissolved, the reaction mixture is cooled, and hot water is added. The aqueous layer is separated and acidified with concentrated hydrochloric acid. The precipitated crude product, a mixture of pimelic and salicylic acids, is then collected.
- Step 3: Esterification and Purification. The crude acid mixture is esterified by boiling with absolute ethyl alcohol and concentrated sulfuric acid. The ethyl **pimelate** is separated from the ethyl salicylate by washing with a sodium hydroxide solution.


- Step 4: Hydrolysis of Ethyl **Pimelate**. The purified ethyl **pimelate** is hydrolyzed by boiling with a solution of sodium hydroxide in methyl alcohol. After removal of the alcohol, the aqueous solution is acidified with hydrochloric acid to precipitate the pimelic acid. The product is then recrystallized from boiling water, yielding 50–58 g (43–50% of the theoretical amount) with a melting point of 104–105°C.

Synthesis from Ricinoleic Acid

In 1884, Gantner reported the preparation of pimelic acid as a byproduct of the oxidation of ricinoleic acid from castor oil. While the original detailed experimental protocol from Gantner's publication in *Berichte der deutschen chemischen Gesellschaft* is not readily available in English, the general approach involved the oxidative cleavage of the double bond in ricinoleic acid. Modern interpretations of this reaction involve the use of strong oxidizing agents like potassium permanganate (KMnO_4).

General Procedure for Oxidation of Ricinoleic Acid

- Step 1: Saponification of Castor Oil. Castor oil is saponified by heating with an ethanolic solution of potassium hydroxide (KOH) to liberate ricinoleic acid.
- Step 2: Oxidation. The alkaline solution of ricinoleic acid is then treated with a strong oxidizing agent, such as potassium permanganate, under controlled temperature conditions. The oxidation cleaves the carbon-carbon double bond of the ricinoleic acid molecule.
- Step 3: Work-up and Isolation. After the oxidation is complete, the reaction mixture is worked up to separate the dicarboxylic acids produced. This typically involves acidification and extraction. Pimelic acid is one of the resulting dicarboxylic acids, which can then be purified by recrystallization.

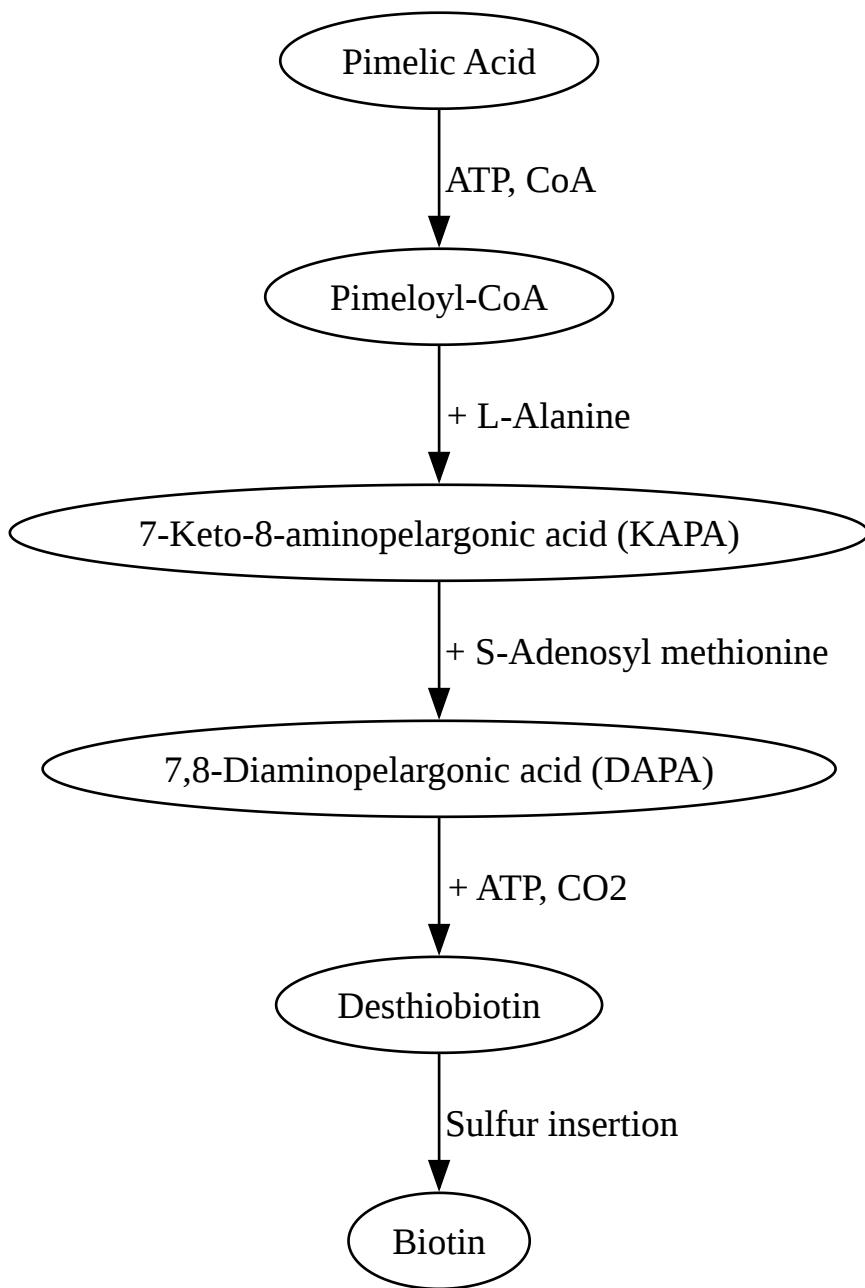
[Click to download full resolution via product page](#)

Early Discoveries of the Biological Role of Pimelic Acid

The significance of pimelic acid extends beyond synthetic chemistry. Early 20th-century research revealed its crucial roles in microbiology and biochemistry.

A Growth Factor for *Corynebacterium diphtheriae*

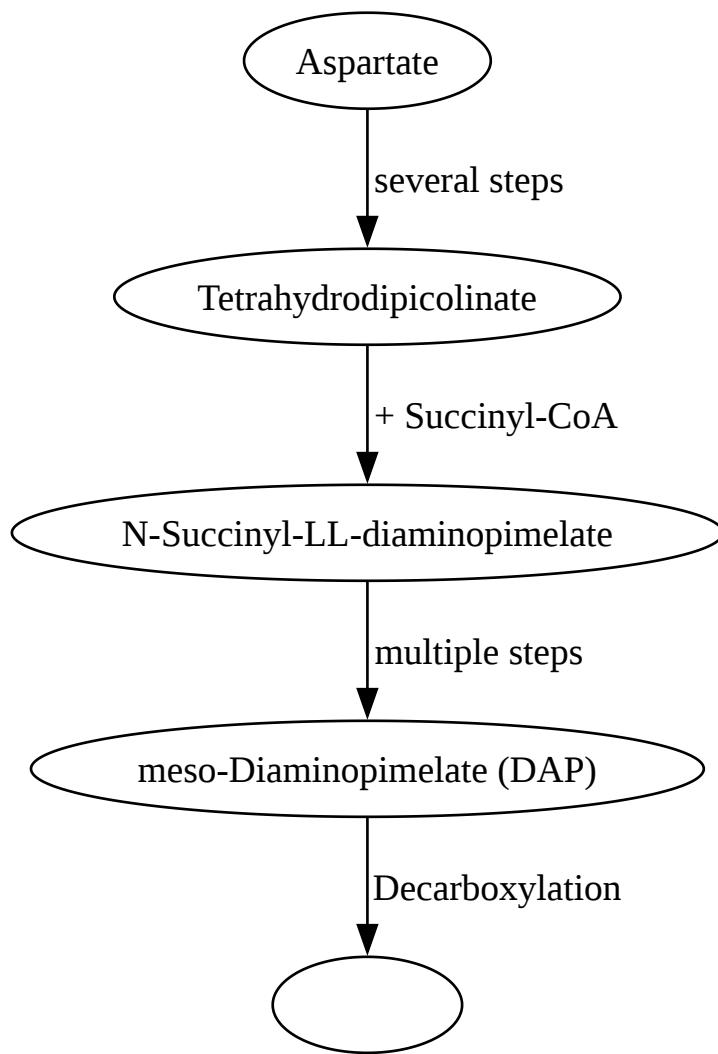
In 1937, J.H. Mueller published a seminal paper demonstrating that pimelic acid is a potent growth stimulant for certain strains of *Corynebacterium diphtheriae*.^[4] This was a critical finding in an era focused on understanding the nutritional requirements of pathogenic bacteria to develop better culture media and, ultimately, treatments. Mueller's work showed that in a defined medium, the addition of minute quantities of pimelic acid could significantly enhance the growth of the diphtheria bacillus.


Quantitative Data on Growth Stimulation

While detailed concentration-response curves from the original 1937 publication are not readily available in modern databases, subsequent research has confirmed the requirement of pimelic acid for the growth of some *C. diphtheriae* strains.^[6] The optimal concentration for toxin production in some media formulations includes pimelic acid at approximately 0.15 mg/L.^[7]

Precursor in Biotin Biosynthesis

Later research elucidated the specific biochemical function of pimelic acid, identifying it as a key intermediate in the biosynthesis of biotin (Vitamin B7). Early studies using radiolabeled pimelic acid in microorganisms like *Penicillium chrysogenum* demonstrated its incorporation into biotin and related vitamers.^[8] This discovery was fundamental to understanding the intricate pathway of vitamin synthesis in microorganisms.


The biosynthesis of biotin from pimelic acid involves a series of enzymatic reactions that build the characteristic bicyclic ring structure of the vitamin. The initial step is the activation of pimelic acid to pimeloyl-CoA.

[Click to download full resolution via product page](#)

Precursor in Lysine Biosynthesis

Pimelic acid derivatives are also integral to the biosynthesis of the essential amino acid lysine in many bacteria and plants, via the diaminopimelic acid (DAP) pathway.^[2] This pathway is distinct from the α -amino adipate (AAA) pathway found in fungi. The DAP pathway involves the synthesis of diaminopimelic acid, a direct precursor to lysine, and a key component of the peptidoglycan cell wall in many bacteria.

The involvement of a pimelic acid derivative highlights the central role of this seven-carbon diacid in fundamental metabolic processes.

[Click to download full resolution via product page](#)

Conclusion

The early research on pimelic acid, from its initial synthesis in the 19th century to the discovery of its vital biochemical roles in the mid-20th century, laid a crucial foundation for our current understanding of this versatile molecule. The synthetic protocols developed by early organic chemists provided the means to obtain this compound for further study, while the pioneering work of microbiologists and biochemists revealed its significance in bacterial metabolism and the biosynthesis of essential nutrients like biotin and lysine. This technical guide has provided a detailed overview of these seminal discoveries, offering valuable insights for contemporary

researchers in chemistry, biology, and medicine who continue to explore the diverse applications of pimelic acid and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Pimelic acid - Wikipedia [en.wikipedia.org]
- 3. 111-16-0 CAS MSDS (Pimelic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Pimelic Acid | C7H12O4 | CID 385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rjstonline.com [rjstonline.com]
- 6. Pimelic acid, the first precursor of the *Bacillus subtilis* biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abap.co.in [abap.co.in]
- 8. An early intermediate in the biosynthesis of biotin: Incorporation studies with [1,7-¹⁴C₂]pimelic acid - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early Discoveries in Pimelic Acid Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1236862#early-discoveries-in-pimelic-acid-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com